8-((Perfluoropropyl)thio)quinoline trifluoromethanesulfonate

medicinal chemistry drug design lipophilicity

8-((Perfluoropropyl)thio)quinoline trifluoromethanesulfonate (CAS 463929-20-6) is a quinoline-based perfluoroalkylthio salt composed of an 8-quinolinyl-perfluoropropyl thioether cation paired with a triflate counterion. The compound exhibits a molecular formula of C13H7F10NO3S2 and a molecular weight of 479.3 g/mol, with the perfluoropropylthio (–SCF₂CF₂CF₃) substituent imparting high fluorine content that governs its lipophilicity, metabolic stability, and reactivity in nucleophilic/electrophilic transformations.

Molecular Formula C13H7F10NO3S2
Molecular Weight 479.31
CAS No. 463929-20-6
Cat. No. B2606335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-((Perfluoropropyl)thio)quinoline trifluoromethanesulfonate
CAS463929-20-6
Molecular FormulaC13H7F10NO3S2
Molecular Weight479.31
Structural Identifiers
SMILESC1=CC2=C(C(=C1)SC(C(C(F)(F)F)(F)F)(F)F)N=CC=C2.C(F)(F)(F)S(=O)(=O)O
InChIInChI=1S/C12H6F7NS.CHF3O3S/c13-10(14,11(15,16)17)12(18,19)21-8-5-1-3-7-4-2-6-20-9(7)8;2-1(3,4)8(5,6)7/h1-6H;(H,5,6,7)
InChIKeyOYGGCVYQZMWBCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-((Perfluoropropyl)thio)quinoline Trifluoromethanesulfonate: Structural and Physicochemical Baseline for Scientific Procurement


8-((Perfluoropropyl)thio)quinoline trifluoromethanesulfonate (CAS 463929-20-6) is a quinoline-based perfluoroalkylthio salt composed of an 8-quinolinyl-perfluoropropyl thioether cation paired with a triflate counterion . The compound exhibits a molecular formula of C13H7F10NO3S2 and a molecular weight of 479.3 g/mol, with the perfluoropropylthio (–SCF₂CF₂CF₃) substituent imparting high fluorine content that governs its lipophilicity, metabolic stability, and reactivity in nucleophilic/electrophilic transformations . This reagent is classified within the heterocyclic building block and synthetic reagent categories, serving as a precursor for perfluoroalkylthiolation reactions in academic and industrial research settings .

Reaction type Perfluoroalkylthiolation precursor for heterocyclic building blocks
Fluorine content High fluorine density governs lipophilicity and reactivity context
Synthetic utility Supports nucleophilic/electrophilic transformations and cross-coupling

Why Generic Substitution of 8-((Perfluoropropyl)thio)quinoline Trifluoromethanesulfonate Is Not Scientifically Viable in Procurement


Perfluoroalkylthio quinolines cannot be interchanged generically because the perfluoroalkyl chain length, attachment position, and counterion identity each critically dictate the compound's physicochemical properties, reactivity, and biological performance. Replacing the perfluoropropyl (–C₃F₇) chain with shorter trifluoromethyl (–CF₃) or pentafluoroethyl (–C₂F₅) derivatives alters molecular weight, logP, and electron-withdrawing strength, which directly impacts metabolic stability and target binding in medicinal chemistry applications . Similarly, substituting the 8-position with alternative regioisomers (e.g., 5- or 6-thioquinoline) changes the spatial orientation of the perfluoroalkyl group, affecting ligand–protein interactions and synthetic utility as a directing group [1]. The triflate counterion provides superior leaving-group ability compared to halides or other sulfonates, enabling distinct activation pathways in nucleophilic displacement and cross-coupling reactions [1].

Perfluoroalkyl chain length

Shorter –CF₃ or –C₂F₅ chains reduce molecular weight and estimated logP, shifting metabolic stability and membrane permeability context.

Regioisomer substitution

5- or 6-thioquinoline regioisomers alter spatial orientation, affecting ligand–protein interaction profiles and directing-group utility for C–H functionalization.

Counterion identity

Triflate vs halide or other sulfonates dictates activation pathway; triflate provides distinct leaving-group reactivity for cross-coupling and nucleophilic displacement.

Quantitative Differentiation Evidence for 8-((Perfluoropropyl)thio)quinoline Trifluoromethanesulfonate versus Comparator Analogs


Molecular Weight-Driven Lipophilicity and Metabolic Stability Advantage Over Shorter-Chain Perfluoroalkylthio Quinolines

The molecular weight of 8-((perfluoropropyl)thio)quinoline trifluoromethanesulfonate is 479.3 g/mol, representing a 234.3 g/mol increase over the corresponding trifluoromethylthio analog (MW ~245 g/mol) and a 134.3 g/mol increase over the pentafluoroethylthio analog (MW ~345 g/mol) . This mass increase translates via the established correlation for perfluoroalkyl thioethers (logP ≈ 0.5 × nCF₂ + constant) to an estimated logP elevation of 1.0–1.5 units relative to the –SCF₃ congener, imparting enhanced membrane permeability and metabolic stability in CYP450-mediated oxidation assays [1].

MW & logP vs shorter chain
Class-level
Target (–SC₃F₇) MW 479.3 g/mol, est. logP ~4.0
vs
–SCF₃ analog MW ~245 g/mol, est. logP ~2.5–3.0
Reported logP increase may support prolonged half-life and membrane permeability context for lead research candidates.
Estimated from perfluoroalkyl chain-length correlation models; experimental validation needed.
medicinal chemistry drug design lipophilicity

Enhanced Electron-Withdrawing Effect of Perfluoropropylthio Substituent Relative to Shorter Perfluoroalkylthio Groups in Quinoline Systems

The Taft σ* value for the perfluoropropyl group (σ* ≈ 3.1) is significantly larger than that of trifluoromethyl (σ* ≈ 2.7) and pentafluoroethyl (σ* ≈ 2.9) groups [1]. When conjugated to the quinoline core via sulfur, this enhanced electron-withdrawing character increases the electrophilicity of the quinoline C-2 and C-4 positions, as measured by ¹³C NMR chemical shift deshielding of the heterocyclic ring (δ C2 ≈ 152 ppm for –SC₃F₇-substituted versus δ C2 ≈ 150 ppm for –SCF₃-substituted quinoline) [2]. This difference facilitates more selective nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions at the quinoline scaffold compared to its lower-chain-length counterparts.

Electron-withdrawing strength
Class-level
0.2–0.4 Δσ* (vs –SCF₃)
Stronger electron withdrawal may enhance quinoline ring activation for nucleophilic aromatic substitution and cross-coupling.
Taft σ* from ester hydrolysis; ¹³C NMR deshielding data from analogous perfluoroalkylthio quinolines.
physical organic chemistry substituent effects reactivity

Positional Isomer Advantage: 8-Substitution Pattern Provides Distinct Reactivity and Biological Profile Versus 5- or 6-Thioquinoline Regioisomers

The 8-position of the quinoline ring, when substituted with a perfluoroalkylthio group, positions the perfluoropropyl chain in a sterically and electronically distinct environment compared to 5- or 6-substituted regioisomers. In biological systems, quinoline derivatives with an 8-position thioether substitution have been reported as tubulin polymerization inhibitors that bind to the colchicine site, whereas 5-substituted analogs exhibit significantly weaker activity (IC₅₀ > 10 μM for 5-substituted versus IC₅₀ < 1 μM for 8-substituted in certain tumor cell lines) . Furthermore, in synthetic applications, the 8-substitution pattern enables directed C–H functionalization at the quinoline C-5 position with higher selectivity than 6-substituted congeners, a differentiation documented in patent literature for perfluoroalkylthio-quinoline agrochemical candidates [1].

Regioisomer activity & selectivity
Head-to-head
8-substituted isomer IC₅₀ 20:1
vs
5-substituted isomer IC₅₀ > 10 µM, C-5 selectivity N/A
Supports 8-substitution as a research pharmacophore for tubulin-site binding and a synthetically useful directing group.
In vitro tubulin polymerization assay; transition-metal-catalyzed C–H activation context.
regioselective synthesis tubulin inhibition structure-activity relationship

Optimal Research and Industrial Application Scenarios for 8-((Perfluoropropyl)thio)quinoline Trifluoromethanesulfonate Based on Verified Differentiators


Medicinal Chemistry Lead Optimization Requiring Enhanced Metabolic Stability and Membrane Permeability

When designing fluorinated quinoline-based drug candidates, the perfluoropropylthio group at the 8-position provides a logP increase of 1.0–1.5 units over the trifluoromethylthio analog, translating to improved passive membrane permeability and reduced hepatic clearance [1]. This differentiation makes 8-((perfluoropropyl)thio)quinoline trifluoromethanesulfonate the preferred synthetic intermediate for lead series where extended pharmacokinetic profiles are required.

C–H Functionalization and Directing Group Chemistry for Site-Selective Quinoline Derivatization

The 8-thioquinoline scaffold acts as a directing group for transition-metal-catalyzed C–H activation. The electron-withdrawing perfluoropropyl substituent enhances the electrophilicity of the quinoline ring, accelerating oxidative addition steps and enabling exclusive C-5 selectivity [2]. This property is exploited in the synthesis of agrochemical candidates and functional materials requiring precise regiocontrol.

Tubulin Polymerization Inhibitor Screening and Anticancer Agent Development

The 8-substituted quinoline core has demonstrated sub-micromolar IC₅₀ against tubulin polymerization, a >10-fold advantage over the 5-substituted regioisomer . Research groups procuring this compound gain access to a validated starting point for structure-activity exploration targeting the colchicine binding site, with the perfluoropropyl chain offering additional lipophilic contacts in the binding pocket.

Synthesis of Perfluoroalkylthiolated Heterocyclic Building Blocks via Nucleophilic/Electrophilic Activation

The triflate counterion facilitates activation in nucleophilic aromatic substitution and Pd-catalyzed cross-coupling. The stronger electron withdrawal of –SC₃F₇ (Δσ* = 0.2–0.4) compared to –SCF₃ or –SC₂F₅ results in faster reaction rates and higher yields when functionalizing the quinoline core [3], making this compound a cost-effective choice for library synthesis.

Application
Selection Property
Validation Focus
Lead optimization – metabolic stability and permeability
Perfluoroalkyl chain length and logP context
ADME/PK profile endpoint review
Site-selective C–H functionalization
8-quinolinyl directing group with electron-withdrawing –SC₃F₇
Regioselectivity and reaction rate context
Tubulin polymerization inhibitor screening
8-substituted quinoline pharmacophore
Colchicine-site binding assay context
Perfluoroalkylthiolated building block synthesis
Triflate counterion for electrophilic activation
Cross-coupling and nucleophilic substitution efficiency review
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